2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-13-8-14(2)10-17(9-13)25-21(28)20-18(6-7-31-20)24-22(25)32-12-19(27)23-15-4-3-5-16(11-15)26(29)30/h3-5,8-11H,6-7,12H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYMATRJWCVOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno-pyrimidine core structure with various substituents that may influence its biological activity. The presence of a nitrophenyl group and a thioether linkage suggests potential interactions with biological macromolecules.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent. Below are key findings from the literature:
Anticancer Activity
Research indicates that compounds similar to the target molecule exhibit selective cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways related to cell survival and proliferation.
- Case Study : A study demonstrated that derivatives of thieno-pyrimidines showed significant activity against breast cancer cell lines (MCF-7), with IC50 values in the micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : In vitro studies have shown that related compounds exhibit bactericidal effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.
- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL .
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 ~ 10 µM | |
| Antimicrobial | Staphylococcus aureus | MIC = 15.62 µg/mL | |
| Antimicrobial | Escherichia coli | MIC = 15.62 µg/mL |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural similarities with known active compounds:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:
- Temperature: Test ranges (e.g., 60–120°C) to identify exothermic/endothermic phases.
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) often enhance solubility of intermediates .
- Catalysts: Evaluate bases like triethylamine or DBU for thioether bond formation .
- Analytical Validation: Use HPLC to monitor reaction progress and NMR to confirm intermediate purity .
- Yield Improvement: Purify crude products via flash chromatography or recrystallization (e.g., ethanol/water mixtures) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy: Analyze aromatic protons (δ 6.5–8.5 ppm) and acetamide NH (δ ~10 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro group (N-O, ~1500 cm⁻¹) vibrations .
- Elemental Analysis: Validate %C, %N, and %S against theoretical values .
Q. How can researchers assess the compound’s potential biological activity?
- Methodological Answer:
- In Vitro Assays: Screen for enzyme inhibition (e.g., kinase assays) using purified targets .
- Molecular Docking: Use AutoDock or Schrödinger to predict binding modes with proteins (e.g., EGFR, PARP) .
- Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies may arise from:
- Purity Variations: Re-synthesize the compound and verify purity (>95% via HPLC) .
- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cell Line Variability: Test across multiple lines and include positive controls (e.g., doxorubicin) .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 3-nitrophenyl with 4-ethoxyphenyl) and compare activities .
- Pharmacophore Mapping: Use MOE or Discovery Studio to identify critical functional groups (e.g., thioether linkage, nitro group) .
- Free-Wilson Analysis: Quantify contributions of substituents to biological potency .
Q. How can researchers evaluate the compound’s stability under varying experimental conditions?
- Methodological Answer:
- Stress Testing: Expose to heat (40–80°C), light, and pH extremes (1–13) .
- Oxidation/Reduction: Treat with H₂O₂ or NaBH₄ and monitor degradation via TLC/MS .
- Long-Term Stability: Store at –20°C and 4°C, analyzing aliquots monthly .
Q. What experimental approaches resolve low yields in the final coupling step of synthesis?
- Methodological Answer:
- Stoichiometry Adjustment: Optimize molar ratios of thienopyrimidine core to acetamide intermediate (e.g., 1:1.2) .
- Catalyst Screening: Test Pd-based catalysts or phase-transfer agents .
- Microwave-Assisted Synthesis: Reduce reaction time and improve coupling efficiency .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate binding stability using GROMACS with explicit solvent models .
- Binding Energy Calculations: Compare ΔG values from MM-PBSA or MM-GBSA .
- Virtual Screening: Dock against ZINC15 or ChEMBL libraries to identify off-target effects .
Q. What methodologies are recommended for pharmacokinetic profiling in preclinical studies?
- Methodological Answer:
- Solubility Assays: Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic Stability: Incubate with liver microsomes and quantify parent compound via LC-MS .
- Plasma Protein Binding: Measure using equilibrium dialysis or ultrafiltration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
